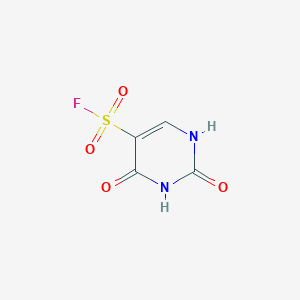

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride

Description

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is a pyrimidine-based sulfonyl fluoride derivative. Its core structure consists of a six-membered heterocyclic ring with two ketone groups at positions 2 and 4 and a sulfonyl fluoride (-SO₂F) substituent at position 5. Sulfonyl fluorides are of significant interest in medicinal and synthetic chemistry due to their stability and utility in click chemistry (e.g., SuFEx reactions) .

Properties

Molecular Formula |

C4H3FN2O4S |

|---|---|

Molecular Weight |

194.14 g/mol |

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-sulfonyl fluoride |

InChI |

InChI=1S/C4H3FN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |

InChI Key |

JIHSVLKWDSDETP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Electrochemical Oxidative Fluorination of Thiols or Disulfides

Recent advances have demonstrated an electrochemical oxidative method to prepare sulfonyl fluorides from thiols or disulfides using fluoride sources such as potassium fluoride (KF). This method offers mild, environmentally benign conditions and avoids harsh reagents:

- Thiol or disulfide precursors undergo anodic oxidation forming radical cations.

- These intermediates react with nucleophilic fluoride to yield sulfenyl fluorides, which can be further oxidized to sulfonyl fluorides.

- Use of HCl-pyridine or HCl-triethylamine with KF enhances product yield.

- The method benefits from flow electrochemistry, improving mass transport and reducing reaction times.

Though this method is general for sulfonyl fluorides, adapting it to the pyrimidine sulfonyl fluoride requires suitable thiol precursors on the tetrahydropyrimidine ring.

Ex Situ Generation of Sulfuryl Fluoride (SO2F2) and SuFEx Chemistry

A highly selective and efficient method for sulfonyl fluoride synthesis involves the ex situ generation of sulfuryl fluoride (SO2F2) gas, which reacts with amine or hydroxyl groups to form sulfamoyl or fluorosulfate derivatives:

- SO2F2 is generated in a two-chamber reactor from solid/liquid precursors (e.g., sulfur dioxide and fluorinating agents).

- The generated SO2F2 diffuses into the reaction chamber containing the substrate.

- Under controlled base and solvent conditions (e.g., DBU in dichloromethane), amine groups on nucleosides or heterocycles can be converted to sulfamoyl fluorides with high selectivity and yield.

- This method has been successfully applied to functionalize nucleosides and related heterocycles, suggesting applicability to tetrahydropyrimidine derivatives.

Mechanochemical Fluorination Using Potassium Bifluoride (KHF2)

A mechanochemical approach has emerged as a sustainable alternative for sulfonyl fluoride synthesis:

- Sulfonyl imidazole precursors are milled with potassium bifluoride (KHF2) and acetic acid under solvent-free conditions using a mixer mill.

- This method affords sulfonyl fluorides in good to excellent yields with shorter reaction times compared to solution-phase methods.

- The process is environmentally benign, requiring minimal solvents and simple purification.

- Optimization studies show that milling frequency, temperature (up to ~80°C), and acid equivalents influence yield.

- This approach can be adapted for sulfonyl fluoride derivatives on heterocyclic scaffolds, including tetrahydropyrimidines, by preparing suitable sulfonyl imidazole intermediates.

Classical Biginelli Reaction and Subsequent Functionalization

The tetrahydropyrimidine core is often synthesized via the Biginelli reaction , a multicomponent condensation of aldehydes, β-ketoesters, and urea or thiourea derivatives:

- The reaction is catalyzed by acids such as hydrochloric acid or amidosulfonic acid.

- After formation of the tetrahydropyrimidine ring, sulfonyl fluoride groups can be introduced by functionalizing the 5-position, often requiring further steps to install the sulfonyl fluoride moiety.

- Yields depend on solvent choice (dioxane preferred), catalyst, and temperature.

- This stepwise approach allows isolation of pure intermediates for subsequent sulfonyl fluoride installation.

Data Table: Summary of Preparation Methods

Research Findings and Practical Considerations

- Selectivity and Yield: The ex situ SO2F2 method provides excellent selectivity for sulfonyl fluoride formation on amine groups, which is promising for functionalizing tetrahydropyrimidines with amino substituents.

- Environmental Impact: Mechanochemical approaches reduce solvent use and waste, aligning with green chemistry principles.

- Reaction Monitoring: NMR, especially ^19F NMR, is crucial for confirming sulfonyl fluoride formation, with typical fluorine chemical shifts around 50–54 ppm.

- Scale-Up Potential: Electrochemical and ex situ SO2F2 methods have been demonstrated on preparative scales without loss of selectivity or yield.

- Purification: Simple extraction or silica plug filtration suffices for many sulfonyl fluoride products, facilitating practical synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in changes to the oxidation state of the sulfur atom.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. These reactions are typically carried out under mild conditions to avoid decomposition of the compound.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions.

Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

Hydrolysis: Sulfonic acids and other related products.

Scientific Research Applications

Medicinal Chemistry

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is primarily utilized as a pharmaceutical intermediate. Its derivatives have been studied for their potential therapeutic effects against various diseases.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that specific analogs showed effectiveness against resistant strains of bacteria, suggesting potential in developing new antibiotics.

- Anticancer Properties : Another study explored the compound's ability to inhibit certain enzymes involved in cancer cell proliferation. The findings indicated that compounds derived from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine displayed cytotoxic effects on various cancer cell lines.

Materials Science

The unique structural characteristics of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine make it a candidate for the development of new materials with specific electronic or optical properties.

Applications:

- Polymer Synthesis : Researchers have investigated the use of this compound in synthesizing polymers that exhibit enhanced thermal stability and mechanical strength.

- Nanomaterials : The compound has been explored for its potential role in the fabrication of nanomaterials used in electronics and photonics due to its ability to form stable complexes with metal ions.

Data Tables

| Application Area | Specific Use | Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |

| Anticancer Agents | Inhibits enzymes related to cancer cell proliferation | |

| Materials Science | Polymer Development | Enhanced thermal stability and mechanical strength |

| Nanomaterials | Stable complexes with metal ions for electronic uses |

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction disrupts normal biochemical pathways and exerts its effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Sulfonyl Chlorides

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (ST-3473)

- Molecular Formula : C₄H₃ClN₂O₄S

- Molecular Weight : 218.60 g/mol

- Key Data : Purity 95% (CAS 28485-18-9); used as a synthetic intermediate for sulfonamide derivatives .

- Comparison : The chloride analogue exhibits higher reactivity in nucleophilic substitution compared to the fluoride due to the superior leaving-group ability of Cl⁻. However, sulfonyl fluorides are more hydrolytically stable, making them preferable in aqueous or biological environments .

- 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride Molecular Formula: C₅H₅ClN₂O₄S Molecular Weight: 240.63 g/mol Key Data: CAS 1339140-89-4; discontinued commercial availability .

Sulfonamides

- 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide derivatives

- Key Data : Synthesized via sulfonylation of pyrimidine intermediates; demonstrated potent inhibition of CDK2A and induction of cell cycle arrest in cancer cells .

- Comparison : Replacing -SO₂F with -SO₂NH₂ introduces hydrogen-bonding capabilities, enhancing target binding in biological systems but reducing electrophilicity for click chemistry applications.

Carboxylic Acid Derivatives

- Comparison: The carboxylic acid group (-COOH) provides distinct solubility and ionic properties, favoring interactions with polar biological targets compared to the lipophilic -SO₂F group.

Biological Activity

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 2,4-dioxo-1H-pyrimidine-5-sulfonyl fluoride

- Molecular Formula : C₄H₃ClN₂O₄S

- CAS Number : 28485-18-9

- Molecular Weight : 209.95 g/mol

- Structure : The compound features a pyrimidine ring with two keto groups and a sulfonyl fluoride moiety.

Biological Activity Overview

The biological activity of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine derivatives has been investigated primarily for their potential as pharmaceutical intermediates. Research has indicated various activities against different biological targets:

Antitumor Activity

Recent studies have demonstrated that derivatives of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,4-Dioxo derivative A | HT-29 (colon cancer) | 9 |

| 2,4-Dioxo derivative B | MCF-7 (breast cancer) | 17 |

| 2,4-Dioxo derivative C | HeLa (cervical cancer) | 0.63 - 0.85 |

These findings suggest that modifications to the core structure can lead to enhanced potency against specific cancer types .

The proposed mechanism of action for these compounds includes:

- Inhibition of DNA synthesis : The presence of keto groups is believed to interfere with nucleic acid metabolism.

- Induction of apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells.

Antimicrobial Activity

In addition to antitumor properties, certain derivatives have shown promising antimicrobial activity. For instance:

- A derivative demonstrated high antitubercular activity with an MIC (Minimum Inhibitory Concentration) of 3.12 µg/mL against Mycobacterium tuberculosis .

Case Studies

- Study on Anticancer Activity

- Antimicrobial Evaluation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.